molecular formula C13H8F2O B1389666 2-Fluoro-5-(3-fluorophenyl)benzaldehyde CAS No. 927801-78-3

2-Fluoro-5-(3-fluorophenyl)benzaldehyde

Cat. No. B1389666
CAS RN: 927801-78-3
M. Wt: 218.2 g/mol
InChI Key: SITCZDHSEUBUNO-UHFFFAOYSA-N
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Description

2-Fluoro-5-(3-fluorophenyl)benzaldehyde is a chemical compound of great interest in scientific research and industry. It is a type of fluorobenzaldehyde, which is a group of three constitutional isomers of fluorinated benzaldehyde .


Molecular Structure Analysis

The molecular formula of 2-Fluoro-5-(3-fluorophenyl)benzaldehyde is C13H8F2O. It is a derivative of fluorobenzaldehyde, which has the molecular formula C7H5FO .


Chemical Reactions Analysis

While specific chemical reactions involving 2-Fluoro-5-(3-fluorophenyl)benzaldehyde are not detailed in the search results, it is known that fluorobenzaldehydes can be used to make a variety of Schiff base compounds through a condensation reaction . Some of these compounds have antimicrobial properties .

properties

IUPAC Name

2-fluoro-5-(3-fluorophenyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F2O/c14-12-3-1-2-9(7-12)10-4-5-13(15)11(6-10)8-16/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SITCZDHSEUBUNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=CC(=C(C=C2)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201252688
Record name 3′,4-Difluoro[1,1′-biphenyl]-3-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201252688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-5-(3-fluorophenyl)benzaldehyde

CAS RN

927801-78-3
Record name 3′,4-Difluoro[1,1′-biphenyl]-3-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=927801-78-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3′,4-Difluoro[1,1′-biphenyl]-3-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201252688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred mixture of 5-bromo-2-fluoro-benzaldehyde (3.0 g, 14.8 mmol, 1 eq), (3-fluorophenyl)boronic acid (2.48 g, 17.7 mmol, 1.2 eq) and K2CO3 (4.13 g, 44.4 mmol, 3 eq) in a mixture of EtOH (30 mL), DMF (30 mL) and water (10 mL) under N2 was added Pd(PPh3)4 (1.71 g, 1.48 mmol, 0.1 eq). The reaction was heated at 100° C. for 3 h, then filtered through Celite. The filtrate was diluted with water and extracted with EtOAc. The combined organic extracts were washed with water and brine, dried (Na2SO4), filtered and evaporated in vacuo. The residue obtained was purified by column chromatography (petroleum ether:EtOAc, 300:1) to give the title compound as a yellow oil (1.1 g, 34%).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
2.48 g
Type
reactant
Reaction Step One
Name
Quantity
4.13 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
1.71 g
Type
catalyst
Reaction Step Three
Yield
34%

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